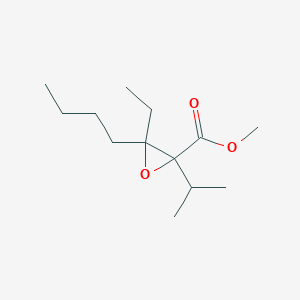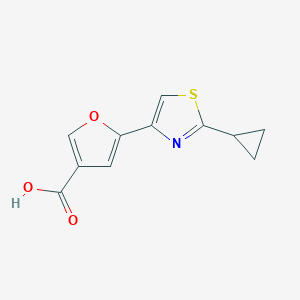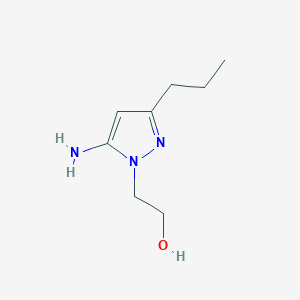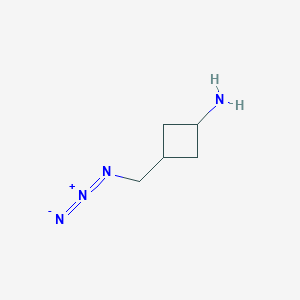![molecular formula C54H32F4O8 B13643259 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(3-fluoro-[1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B13643259.png)
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(3-fluoro-[1,1'-biphenyl]-4-carboxylic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(3-fluoro-[1,1’-biphenyl]-4-carboxylic acid) is a complex organic compound featuring a central ethene core with four 3-fluoro-[1,1’-biphenyl]-4-carboxylic acid groups attached
Métodos De Preparación
The synthesis of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(3-fluoro-[1,1’-biphenyl]-4-carboxylic acid) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethene Core: The ethene core is synthesized through a series of reactions involving ethene and suitable precursors.
Attachment of Biphenyl Groups: The 3-fluoro-[1,1’-biphenyl]-4-carboxylic acid groups are attached to the ethene core through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(3-fluoro-[1,1’-biphenyl]-4-carboxylic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The fluorine atoms in the biphenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(3-fluoro-[1,1’-biphenyl]-4-carboxylic acid) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities in biological systems.
Industry: Used in the development of advanced materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(3-fluoro-[1,1’-biphenyl]-4-carboxylic acid) involves its interaction with molecular targets through various pathways. The compound’s carboxylic acid groups can form hydrogen bonds with target molecules, while the fluorine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar compounds include:
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(3-chloro-[1,1’-biphenyl]-4-carboxylic acid): Similar structure but with chlorine atoms instead of fluorine.
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(3-bromo-[1,1’-biphenyl]-4-carboxylic acid): Bromine atoms replace the fluorine atoms.
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(3-iodo-[1,1’-biphenyl]-4-carboxylic acid): Iodine atoms instead of fluorine.
The uniqueness of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(3-fluoro-[1,1’-biphenyl]-4-carboxylic acid) lies in the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to its halogenated analogs.
Propiedades
Fórmula molecular |
C54H32F4O8 |
|---|---|
Peso molecular |
884.8 g/mol |
Nombre IUPAC |
2-fluoro-4-[4-[1,2,2-tris[4-(4-carboxy-3-fluorophenyl)phenyl]ethenyl]phenyl]benzoic acid |
InChI |
InChI=1S/C54H32F4O8/c55-45-25-37(17-21-41(45)51(59)60)29-1-9-33(10-2-29)49(34-11-3-30(4-12-34)38-18-22-42(52(61)62)46(56)26-38)50(35-13-5-31(6-14-35)39-19-23-43(53(63)64)47(57)27-39)36-15-7-32(8-16-36)40-20-24-44(54(65)66)48(58)28-40/h1-28H,(H,59,60)(H,61,62)(H,63,64)(H,65,66) |
Clave InChI |
IHKRESYCCWBHNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)C(=C(C3=CC=C(C=C3)C4=CC(=C(C=C4)C(=O)O)F)C5=CC=C(C=C5)C6=CC(=C(C=C6)C(=O)O)F)C7=CC=C(C=C7)C8=CC(=C(C=C8)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Rel-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B13643186.png)
![(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13643189.png)





![1,2,5-trimethyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13643235.png)





